Acetaldehyde-d4
Overview
Description
It has the molecular formula C2D4O and a molecular weight of 48.0772 g/mol . This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes Acetaldehyde-d4 particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Mechanism of Action
Target of Action
Acetaldehyde-d4, also known as 1,2,2,2-tetradeuterioethanone, primarily targets the enzyme aldehyde dehydrogenase . This enzyme is responsible for the metabolism of acetaldehyde, a compound that naturally occurs in the body .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, aldehyde dehydrogenase. Consumption of certain substances, such as disulfiram, inhibits aldehyde dehydrogenase, causing acetaldehyde to build up in the body . This buildup of acetaldehyde results in various physiological changes, including flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms .
Biochemical Pathways
This compound is involved in the metabolic pathway of alcohol. When alcohol is ingested, it is first converted into acetaldehyde by the enzyme alcohol dehydrogenase. Acetaldehyde is then further metabolized by aldehyde dehydrogenase into acetate . In the presence of substances that inhibit aldehyde dehydrogenase, such as disulfiram, acetaldehyde accumulates in the body .
Pharmacokinetics
It is known that the compound has a boiling point of 21°c and a melting point of -125°c . It is stored at a temperature of -20°C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The accumulation of acetaldehyde in the body due to the action of this compound can lead to a complex of highly unpleasant symptoms, referred to as the disulfiram-alcohol reaction . This reaction is proportional to the dosage of both disulfiram and alcohol .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s vapor pressure is 14.05 psi at 20°C , and its autoignition temperature is 347°F . These properties suggest that the compound’s action may be affected by temperature and pressure conditions. Furthermore, the compound’s action can also be influenced by the presence of other substances in the body, such as alcohol and disulfiram .
Biochemical Analysis
Biochemical Properties
Acetaldehyde-d4 plays a role in biochemical reactions similar to its non-deuterated counterpart, acetaldehyde . It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohol . These enzymes catalyze the oxidation of ethanol to acetaldehyde and further to acetic acid . The presence of deuterium atoms in this compound may influence these interactions, potentially affecting the rate of these reactions .
Cellular Effects
The effects of this compound on cells are expected to be similar to those of acetaldehyde. Acetaldehyde has been shown to cause cytotoxicity, increase reactive oxygen species (ROS) levels, and induce DNA damage in cells . It is reasonable to assume that this compound could have similar effects, although the presence of deuterium atoms may modulate these effects .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve its interactions with biomolecules, similar to acetaldehyde. Acetaldehyde can form adducts with DNA and proteins, leading to mutations and altered protein function . This compound, with its deuterium atoms, might exhibit similar behavior, potentially leading to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on acetaldehyde have shown dose-dependent effects, including toxic effects at high doses . It is plausible that this compound could exhibit similar dose-dependent effects, although the presence of deuterium atoms may influence its toxicity profile .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as acetaldehyde. Acetaldehyde is an intermediate in the metabolism of ethanol, where it is oxidized to acetic acid, which is then converted to acetyl-CoA and enters the tricarboxylic acid cycle . This compound could potentially follow a similar metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Given its small size and similarity to acetaldehyde, it is likely to be able to diffuse across cell membranes . The presence of deuterium atoms may influence its distribution and accumulation within cells .
Subcellular Localization
Based on the properties of acetaldehyde, it can be inferred that this compound may be found throughout the cell due to its small size and ability to cross biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaldehyde-d4 can be synthesized through several methods. One common approach involves the deuteration of acetaldehyde using deuterium gas or deuterated reagents. The reaction typically requires a catalyst and specific reaction conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Industrial Production Methods
In industrial settings, this compound is produced by the catalytic dehydrogenation of ethanol-d4. This process involves the use of a metal catalyst, such as copper or silver, at elevated temperatures. The reaction can be represented as follows:
CH3CD2OH→CH3CDO+D2
This method ensures high yields and purity of the deuterated acetaldehyde .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde-d4 undergoes various chemical reactions, similar to its non-deuterated counterpart. These reactions include:
Reduction: It can be reduced to ethanol-d4 using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: This compound can participate in aldol reactions, forming β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition Reactions: Base catalysts like sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Acetic acid-d4
Reduction: Ethanol-d4
Addition Reactions: β-Hydroxy aldehydes or ketones
Scientific Research Applications
Acetaldehyde-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde (CH3CHO): The non-deuterated form of Acetaldehyde-d4, commonly used in various chemical reactions and industrial applications.
Formaldehyde (CH2O): A simpler aldehyde with similar reactivity but different applications.
Propionaldehyde (C2H5CHO): A higher homolog of acetaldehyde with similar chemical properties.
Uniqueness of this compound
The uniqueness of this compound lies in its deuterium content, which makes it an invaluable tool in isotopic labeling studies. The presence of deuterium atoms allows researchers to trace the compound’s behavior in chemical and biological systems with high precision. This property is particularly useful in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics .
Properties
IUPAC Name |
1,2,2,2-tetradeuterioethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-MZCSYVLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167531 | |
Record name | (2H4)Acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-89-9 | |
Record name | Acetaldehyde-1,2,2,2-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1632-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H4)Acetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H4)Acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H4]acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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